REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C([Li])CCC.[CH3:14][C:15]([CH3:17])=[O:16].Cl>C(OCC)C.C(OCC)(=O)C>[Br:1][C:2]1[N:3]=[C:4]([C:15]([OH:16])([CH3:17])[CH3:14])[C:5]([F:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)F
|
Name
|
|
Quantity
|
56.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
11.47 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow reaction mixture was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to 0° C
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (29.36 g) was chromatographed over silica gel (cyclohexane:ethyl acetate 9:1)
|
Type
|
CUSTOM
|
Details
|
LCMS RtH5=0.89 min (ES+ 234, 236)
|
Duration
|
0.89 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C(=N1)C(C)(C)O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |